molecular formula C11H18Cl2O B14145509 3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one CAS No. 88960-65-0

3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one

Cat. No.: B14145509
CAS No.: 88960-65-0
M. Wt: 237.16 g/mol
InChI Key: AOIYMPAVLXMPKR-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one is an organic compound with the molecular formula C11H18Cl2O It is a derivative of butanone, featuring a cyclohexyl ring substituted with a methyl group and two chlorine atoms on the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one typically involves the chlorination of 1-(2-methylcyclohexyl)butan-1-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction parameters are optimized for maximum yield and efficiency. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-1-(2-methylcyclohexyl)butan-2-one: Similar structure but with a different position of the carbonyl group.

    3,4-Dichloro-1-(2-methylcyclohexyl)pentan-1-one: Similar structure but with an extended carbon chain.

Uniqueness

3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one is unique due to its specific substitution pattern and the presence of both a cyclohexyl ring and chlorine atoms. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

88960-65-0

Molecular Formula

C11H18Cl2O

Molecular Weight

237.16 g/mol

IUPAC Name

3,4-dichloro-1-(2-methylcyclohexyl)butan-1-one

InChI

InChI=1S/C11H18Cl2O/c1-8-4-2-3-5-10(8)11(14)6-9(13)7-12/h8-10H,2-7H2,1H3

InChI Key

AOIYMPAVLXMPKR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C(=O)CC(CCl)Cl

Origin of Product

United States

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